molecular formula C17H21N3O3 B2879152 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1798042-20-2

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2879152
CAS No.: 1798042-20-2
M. Wt: 315.373
InChI Key: HOXYCTZVLMXQTO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl group can interact with hydrophobic pockets, while the pyrazole ring may form hydrogen bonds with active site residues. The tetrahydropyran ring can contribute to the overall stability and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
  • 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Uniqueness

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazole ring, in particular, sets it apart from other similar compounds, providing unique binding interactions and biological effects.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-16-5-3-2-4-13(16)10-17(21)19-14-11-18-20(12-14)15-6-8-23-9-7-15/h2-5,11-12,15H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXYCTZVLMXQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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